molecular formula C7H11N3 B8299850 1-(Pyridazin-4-yl)propan-1-amine

1-(Pyridazin-4-yl)propan-1-amine

Cat. No. B8299850
M. Wt: 137.18 g/mol
InChI Key: JERIYBDRTZPFAF-UHFFFAOYSA-N
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Patent
US08440666B2

Procedure details

2-[1-(Pyridazin-4-yl)propyl]isoindoline-1,3-dione (91.8 mg, 0.34 mmol) in methanol (1 mL) was mixed with hydrazine monohydrate (83 μL, 1.7 mmol) at room temperature and stirred at 60° C. for 3 hours. After completion of the reaction, the solid was filtered off with chloroform, and the filtrate was evaporated under reduced pressure repeatedly to give the desired product (100% yield).
Name
2-[1-(Pyridazin-4-yl)propyl]isoindoline-1,3-dione
Quantity
91.8 mg
Type
reactant
Reaction Step One
Quantity
83 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]([N:10]2C(=O)C3C(=CC=CC=3)C2=O)[CH2:8][CH3:9])=[CH:3][N:2]=1.O.NN>CO>[N:1]1[CH:6]=[CH:5][C:4]([CH:7]([NH2:10])[CH2:8][CH3:9])=[CH:3][N:2]=1 |f:1.2|

Inputs

Step One
Name
2-[1-(Pyridazin-4-yl)propyl]isoindoline-1,3-dione
Quantity
91.8 mg
Type
reactant
Smiles
N1=NC=C(C=C1)C(CC)N1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
83 μL
Type
reactant
Smiles
O.NN
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the solid was filtered off with chloroform
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure repeatedly

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=NC=C(C=C1)C(CC)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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